molecular formula C23H24N2O4S B4421217 N-(2-methoxyphenyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide

N-(2-methoxyphenyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide

Cat. No. B4421217
M. Wt: 424.5 g/mol
InChI Key: BREDGUUTRLCJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide, also known as MNPA, is a chemical compound that has attracted attention from scientists due to its potential applications in various fields. MNPA is a piperidine derivative that has been synthesized and studied for its unique biochemical and physiological effects.

Mechanism of Action

N-(2-methoxyphenyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound binds to the receptor and inhibits its function, leading to a reduction in the activity of excitatory neurotransmitters such as glutamate. This mechanism of action has been shown to be effective in reducing pain and inflammation in animal models.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high purity and yield, and its well-defined mechanism of action. However, this compound also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for further research on N-(2-methoxyphenyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of pain and inflammation. Additionally, further studies are needed to investigate the potential use of this compound as a therapeutic agent for neurodegenerative diseases. Finally, more research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential side effects.

Scientific Research Applications

N-(2-methoxyphenyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the development of pain-relieving drugs. Additionally, this compound has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-methoxyphenyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-29-22-9-5-4-8-21(22)24-23(26)18-12-14-25(15-13-18)30(27,28)20-11-10-17-6-2-3-7-19(17)16-20/h2-11,16,18H,12-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREDGUUTRLCJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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